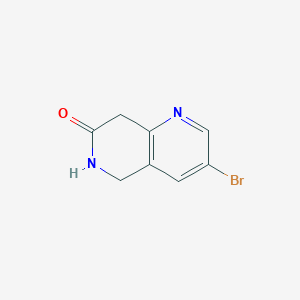
3-Bromo-5,8-dihydro-1,6-naphthyridin-7(6H)-one
Description
3-Bromo-5,8-dihydro-1,6-naphthyridin-7(6H)-one is a heterocyclic compound that contains both nitrogen and bromine atoms within its structure. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.
Properties
Molecular Formula |
C8H7BrN2O |
|---|---|
Molecular Weight |
227.06 g/mol |
IUPAC Name |
3-bromo-6,8-dihydro-5H-1,6-naphthyridin-7-one |
InChI |
InChI=1S/C8H7BrN2O/c9-6-1-5-3-11-8(12)2-7(5)10-4-6/h1,4H,2-3H2,(H,11,12) |
InChI Key |
ZMBJWMHSBKJLSK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CNC1=O)C=C(C=N2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5,8-dihydro-1,6-naphthyridin-7(6H)-one typically involves the bromination of a precursor naphthyridine compound. This can be achieved using bromine or a bromine-containing reagent under controlled conditions. The reaction may require a solvent such as acetic acid and a catalyst to facilitate the bromination process.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine and other reactive chemicals.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming more oxidized derivatives.
Reduction: Reduction reactions could lead to the removal of the bromine atom or
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


